molecular formula C10H7ClFN3O2 B6344448 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-43-4

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6344448
CAS No.: 1240579-43-4
M. Wt: 255.63 g/mol
InChI Key: NTXCXKRKTQKGFR-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-fluorophenylmethyl group and a nitro group

Preparation Methods

The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl chloride and 4-nitropyrazole.

    Reaction Conditions: The 3-chloro-4-fluorobenzyl chloride is reacted with 4-nitropyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and oxidized products.

Scientific Research Applications

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the nitro group and the halogenated phenyl ring contributes to its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(3-Chloro-4-fluorophenyl)methyl]-4-amino-1H-pyrazole: This compound has an amino group instead of a nitro group, which may alter its chemical reactivity and biological activity.

    1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which may affect its binding properties and mechanism of action.

    1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-triazole: This compound has a triazole ring, which may provide different pharmacological profiles and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a halogenated phenyl ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-9-3-7(1-2-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXCXKRKTQKGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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